molecular formula C11H13NO B6240482 rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans CAS No. 1843431-54-8

rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans

Cat. No. B6240482
CAS RN: 1843431-54-8
M. Wt: 175.2
InChI Key:
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Description

Rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans (Rac-MPCPC) is an important compound in the field of synthetic organic chemistry. It is a cyclopropane carboxamide derivative, which is widely used in a variety of scientific research applications. Rac-MPCPC has been extensively studied for its unique properties and applications, and has been found to have a wide range of potential uses in the laboratory.

Mechanism of Action

Rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans acts as a chiral auxiliary, which is used to control the stereoselectivity of a reaction. The mechanism of action involves the formation of a complex between the carboxamide and the metal catalyst, which is then attacked by the nucleophile. This results in the formation of a chiral intermediate, which then undergoes a series of steps to form the desired product.
Biochemical and Physiological Effects
rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans has not been studied for its biochemical or physiological effects. As such, there is no information available about the potential effects of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans on the human body.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and the reaction conditions are mild and can be easily controlled. Additionally, the reaction yields are usually high, which makes it an attractive option for organic synthesis. However, rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is not suitable for all types of reactions, and the reaction conditions may need to be adjusted depending on the desired product.

Future Directions

The potential future directions for rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans are numerous. One potential direction is to further explore its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be done to explore the potential of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans as a starting material for the synthesis of other organic molecules. Additionally, further research could be done to explore the potential of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans as a catalyst for other types of reactions. Finally, further research could be done to explore the potential biochemical and physiological effects of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans.

Synthesis Methods

Rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans can be synthesized through the reaction of a 1-chloro-2-methylcyclopropane-1-carboxamide with phenylmagnesium bromide. This reaction is conducted in the presence of a base, such as potassium carbonate or sodium carbonate, and a catalyst, such as palladium chloride. The reaction yields the desired product in high yields, usually greater than 90%. The reaction is usually carried out in a solvent, such as toluene or THF, at a temperature of around 100°C.

Scientific Research Applications

Rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, such as amino acids, peptides, and other organic molecules. rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans has also been used as a building block for the synthesis of heterocyclic compounds, such as pyrroles and furans. rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans has also been used as a chiral auxiliary for the asymmetric synthesis of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans involves the reaction of a cyclopropane derivative with an amine in the presence of a catalyst.", "Starting Materials": [ "2-methylcyclopropanecarboxylic acid", "phenylamine", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Conversion of 2-methylcyclopropanecarboxylic acid to its acid chloride using thionyl chloride and triethylamine as a catalyst", "Reaction of the acid chloride with phenylamine to form the corresponding amide", "Purification of the amide using sodium bicarbonate and ethyl acetate", "Isolation of the desired racemic mixture of (1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans" ] }

CAS RN

1843431-54-8

Product Name

rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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